![molecular formula C13H12BNO3 B1353519 (3-(Phenylcarbamoyl)phenyl)boronic acid CAS No. 397843-71-9](/img/structure/B1353519.png)
(3-(Phenylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Phenylcarbamoyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C13H12BNO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .
Synthesis Analysis
The synthesis of boronic acids, including “(3-(Phenylcarbamoyl)phenyl)boronic acid”, often involves the use of aromatic diamine and 2-ethoxyethanol at 100°C for 2 hours . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(3-(Phenylcarbamoyl)phenyl)boronic acid” includes a phenyl boronic acid moiety, which is in equilibrium with phenyl boronate anion . The InChI code for this compound is 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H, (H,15,16) .Chemical Reactions Analysis
Boronic acids, such as “(3-(Phenylcarbamoyl)phenyl)boronic acid”, can undergo a transesterification reaction . Moreover, the phenyl boronic acid moiety in these compounds can be photo-oxidized to generate a phenyl radical, a highly reactive species that is capable of rapidly capturing O2 at extremely low concentrations .Physical And Chemical Properties Analysis
“(3-(Phenylcarbamoyl)phenyl)boronic acid” has a molecular weight of 241.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 241.0910234 g/mol . The topological polar surface area of this compound is 69.6 Ų .Scientific Research Applications
Diagnostic Applications
Phenylboronic acids, including (3-(Phenylcarbamoyl)phenyl)boronic acid, have been studied for their potential use in diagnostic applications. They can be used as molecular recognition elements due to their ability to form reversible covalent bonds with diol-containing biomolecules, which is a common feature in various biological analytes .
Therapeutic Applications
These compounds have also been explored for therapeutic applications, particularly in the design of prodrugs and drug delivery systems that can respond to specific biological stimuli .
Sensing Applications
A study has shown that electropolymerized 3-aminophenylboronic acid can be used for the impedimetric detection of dopamine, and a copolymer of phenylboronic acid with thiophene was used for the potentiometric detection of D-glucose .
Supramolecular Chemistry
The compound has been utilized in supramolecular chemistry to improve the solubility and affinity of interactions between boronic acids and carbohydrates by connecting phenylboronic acid moieties to hydrophilic polymers .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecule.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 24105 . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of (3-(Phenylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Additionally, the pH of the environment can significantly influence the reactivity of boronic acids .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is relevance in extending the studies with these compounds in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-(phenylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJFNWZHUMGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447319 | |
Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
397843-71-9 | |
Record name | B-[3-[(Phenylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397843-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Phenylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.